2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid
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Overview
Description
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is a complex organic compound that features both furan and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under acidic conditions.
Coupling with Indole Derivative: The furan-2-carbonyl intermediate is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Assembly: The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety, often through a series of protection and deprotection steps.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The indole moiety can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated furan and indole derivatives.
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Furan-2-carboxylic acid: Shares the furan moiety.
Uniqueness: 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is unique due to the combination of both furan and indole moieties, which imparts distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLDSYCNJZQTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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